molecular formula C16H19ClFNOS B153397 N,N-Dimethyl-5-fluoro-2-(3-methoxyphenylthio)benzylamine hydrochloride CAS No. 134987-47-6

N,N-Dimethyl-5-fluoro-2-(3-methoxyphenylthio)benzylamine hydrochloride

Cat. No.: B153397
CAS No.: 134987-47-6
M. Wt: 327.8 g/mol
InChI Key: JYQWJFXTIMSSKT-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-fluoro-2-(3-methoxyphenylthio)benzylamine hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzenemethanamine core substituted with a 5-fluoro group, a 3-methoxyphenylthio group, and N,N-dimethyl groups, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5-fluoro-2-(3-methoxyphenylthio)benzylamine hydrochloride typically involves multiple steps, including the introduction of the fluoro and methoxyphenylthio groups, followed by the formation of the N,N-dimethyl groups. Common synthetic routes may involve:

    Fluorination: Introduction of the fluoro group using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Thioether Formation: Coupling of the methoxyphenylthio group using thiol reagents and appropriate catalysts.

    Dimethylation: Introduction of the N,N-dimethyl groups using reagents like formaldehyde and dimethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-fluoro-2-(3-methoxyphenylthio)benzylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions, especially at the fluoro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Nucleophiles like sodium methoxide or sodium thiolate.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzenemethanamine derivatives.

Scientific Research Applications

N,N-Dimethyl-5-fluoro-2-(3-methoxyphenylthio)benzylamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-fluoro-2-(3-methoxyphenylthio)benzylamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling effects.

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Gene Expression Modulation: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanamine, 5-fluoro-2-((3-hydroxyphenyl)thio)-N,N-dimethyl-, hydrochloride
  • Benzenemethanamine, 5-chloro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride

Uniqueness

N,N-Dimethyl-5-fluoro-2-(3-methoxyphenylthio)benzylamine hydrochloride is unique due to the presence of the 5-fluoro and 3-methoxyphenylthio groups, which confer specific chemical and biological properties. These substitutions can significantly influence its reactivity, stability, and interaction with biological targets compared to similar compounds.

Properties

CAS No.

134987-47-6

Molecular Formula

C16H19ClFNOS

Molecular Weight

327.8 g/mol

IUPAC Name

1-[5-fluoro-2-(3-methoxyphenyl)sulfanylphenyl]-N,N-dimethylmethanamine;hydrochloride

InChI

InChI=1S/C16H18FNOS.ClH/c1-18(2)11-12-9-13(17)7-8-16(12)20-15-6-4-5-14(10-15)19-3;/h4-10H,11H2,1-3H3;1H

InChI Key

JYQWJFXTIMSSKT-UHFFFAOYSA-N

SMILES

CN(C)CC1=C(C=CC(=C1)F)SC2=CC=CC(=C2)OC.Cl

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)F)SC2=CC=CC(=C2)OC.Cl

134987-47-6

Synonyms

Benzenemethanamine, 5-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride

Origin of Product

United States

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